molecular formula C12H12ClN3O2 B2518769 2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide CAS No. 2411292-53-8

2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide

Cat. No.: B2518769
CAS No.: 2411292-53-8
M. Wt: 265.7
InChI Key: FWASQPFYJVBMFW-UHFFFAOYSA-N
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Description

2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a substituted oxadiazole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with different functional groups replacing the chloro group.

    Oxidation Reactions: Oxidized derivatives such as oxides or hydroxylated products.

    Reduction Reactions: Reduced products such as amines or alcohols.

Scientific Research Applications

2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The oxadiazole ring can interact with biological macromolecules, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.

    1,3,4-Oxadiazole Derivatives: Isomers with the nitrogen atoms in different positions.

    1,2,5-Oxadiazole Derivatives: Another isomeric form with distinct properties.

Uniqueness

2-Chloro-N-((5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-8-14-12(16-18-8)11(15-10(17)7-13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASQPFYJVBMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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